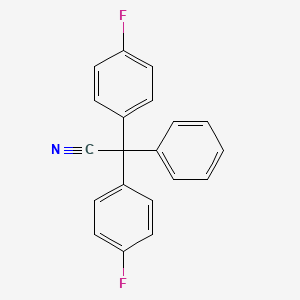

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bis(4-fluorophenyl)methanol, a compound with a similar structure, is a diphenyl methanol building block with two fluorine atoms at the para-position . It’s an important building block for synthesizing antipsychotic drugs such as fluspirilene, pimozide, and penfluridol .

Synthesis Analysis

While specific synthesis methods for “2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile” are not available, fluorinated compounds are often synthesized using various strategies . For instance, a new aromatic diamine monomer containing four pendant trifluoromethylphenyl group substituents was synthesized via a three-step reaction from readily available reagents .Wissenschaftliche Forschungsanwendungen

Synthesis of Antipsychotic Drugs

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile: serves as a precursor in the synthesis of various antipsychotic medications. Its structure is pivotal in creating potent drugs like fluspirilene , pimozide , and penfluridol . These medications are crucial for treating psychiatric disorders such as schizophrenia, providing relief from symptoms like hallucinations and delusions .

Creation of Aromatic Polyethers

This compound is utilized in the synthesis of aromatic polyethers through nucleophilic aromatic substitution reactions. The resulting polyethers have applications in high-performance materials due to their thermal stability and chemical resistance, making them suitable for advanced engineering applications .

Graft Polymer Synthesis

The free hydroxy groups in the compound can be functionalized to create graft polymers using the ‘grafting to’ method. This technique allows for the precise placement of functional groups, which can enhance the properties of polymers, such as their interaction with biological systems or their electrical conductivity .

Drug Discovery and Polymer Chemistry

As a fluorinated benzonitrile building block, 2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile is a valuable asset in drug discovery and polymer chemistry. Its incorporation into new compounds can lead to the development of novel drugs with improved efficacy and reduced side effects, as well as innovative polymers with unique properties .

Synthesis of Nucleoside Antibiotics

Researchers use this compound in the total synthesis of Tunicamycin V , a nucleoside antibiotic. Tunicamycin V is part of a class of antibiotics that inhibit bacterial cell wall synthesis, making it a potential candidate for treating antibiotic-resistant bacterial infections .

Development of Functional Polymers

The compound’s ability to be transformed into various functional groups makes it an essential building block for the development of functional polymers. These polymers can be tailored for specific applications, such as biocompatible materials for medical implants or conductive materials for electronic devices .

Eigenschaften

IUPAC Name |

2,2-bis(4-fluorophenyl)-2-phenylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F2N/c21-18-10-6-16(7-11-18)20(14-23,15-4-2-1-3-5-15)17-8-12-19(22)13-9-17/h1-13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIGTIPIURUMQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647346 |

Source

|

| Record name | Bis(4-fluorophenyl)(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Bis(4-fluorophenyl)-2-phenylacetonitrile | |

CAS RN |

289656-82-2 |

Source

|

| Record name | Bis(4-fluorophenyl)(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292618.png)

![6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292619.png)

![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1292620.png)

![4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292621.png)

![4-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292622.png)

![4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292623.png)

![3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292640.png)

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1292643.png)

![3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292645.png)